5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Vorbereitungsmethoden
The synthesis of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of β-enaminone derivatives with 3-methyl-1H-pyrazol-5-amine. This reaction is often carried out under microwave irradiation at 180°C for a short duration, resulting in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique photophysical properties.
Biology: The compound is studied for its potential as a fluorescent probe for bioimaging applications, allowing researchers to visualize intracellular processes.
Medicine: It has shown promise as a scaffold for the development of new drugs, particularly in the field of anticancer research due to its ability to inhibit specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-A]pyrimidine family, such as:
- 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbaldehyde
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of substituents in this compound imparts distinct photophysical properties and reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1159983-10-4 |
---|---|
Molekularformel |
C9H9Cl2N3 |
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
5,7-dichloro-3-ethyl-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-3-6-5(2)13-14-8(11)4-7(10)12-9(6)14/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NWMWFPOLNWGRSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2N=C(C=C(N2N=C1C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.